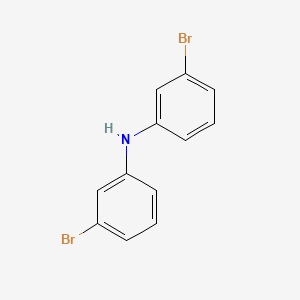
Bis(3-bromophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(3-bromophenyl)benzenamine: is an organic compound with the molecular formula C12H9Br2N and a molecular weight of 327.01 g/mol . It is a derivative of benzenamine, where two bromine atoms are substituted at the 3rd position of both the benzenamine and the phenyl ring attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(3-bromophenyl)benzenamine typically involves the bromination of N-phenylbenzenamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-N-(3-bromophenyl)benzenamine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors, precise control of temperature and reaction time, and efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-N-(3-bromophenyl)benzenamine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine sites, leading to the formation of new derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding anilines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating agents in the presence of catalysts such as iron or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Electrophilic Substitution: Halogenated or nitrated derivatives.
Nucleophilic Substitution: Substituted anilines or phenylamines.
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-N-(3-bromophenyl)benzenamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Medicinal Chemistry: Researchers explore its derivatives for potential use in drug development, particularly in the treatment of diseases like cancer and infections.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-(3-bromophenyl)benzenamine involves its interaction with molecular targets through its functional groups. The bromine atoms and the amine group can form hydrogen bonds, halogen bonds, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparación Con Compuestos Similares
3-Bromo-N,N-diphenylbenzenamine: Similar structure but with two phenyl groups attached to the nitrogen atom.
3-Bromo-N-phenylbenzenamine: Lacks the additional bromine atom on the phenyl ring.
3-Bromoaniline: Contains only one bromine atom on the benzenamine ring.
Uniqueness: 3-Bromo-N-(3-bromophenyl)benzenamine is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and material science .
Propiedades
Fórmula molecular |
C12H9Br2N |
|---|---|
Peso molecular |
327.01 g/mol |
Nombre IUPAC |
3-bromo-N-(3-bromophenyl)aniline |
InChI |
InChI=1S/C12H9Br2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H |
Clave InChI |
UEPWFEAIZWOSKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















